molecular formula C11H14FNO2 B13054516 Methyl 4-(4-amino-2-fluorophenyl)butanoate

Methyl 4-(4-amino-2-fluorophenyl)butanoate

Cat. No.: B13054516
M. Wt: 211.23 g/mol
InChI Key: XLRVGMNTJLTDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-amino-2-fluorophenyl)butanoate is a fluorinated aromatic ester characterized by a butanoate backbone linked to a 4-amino-2-fluorophenyl group. This compound combines a methyl ester moiety with a substituted phenyl ring, where the fluorine atom at the ortho position and the amino group at the para position influence its electronic and steric properties. Such structural features make it a candidate for pharmaceutical intermediates or bioactive molecule synthesis, as fluorination often enhances metabolic stability and bioavailability .

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

methyl 4-(4-amino-2-fluorophenyl)butanoate

InChI

InChI=1S/C11H14FNO2/c1-15-11(14)4-2-3-8-5-6-9(13)7-10(8)12/h5-7H,2-4,13H2,1H3

InChI Key

XLRVGMNTJLTDMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=C(C=C(C=C1)N)F

Origin of Product

United States

Preparation Methods

Starting Material and Initial Functionalization

A common precursor is 2-fluoro-4-nitrotoluene , which undergoes oxidation and subsequent transformations to introduce the carboxylic acid functionality and nitro group reduction to the amino group.

Step 1: Oxidation of 2-fluoro-4-nitrotoluene

  • React 2-fluoro-4-nitrotoluene with sodium hydroxide aqueous solution and a phase transfer catalyst.
  • Slowly add potassium permanganate at 75–95°C and maintain reaction at 80–95°C for 8–18 hours.
  • Monitor reaction by TLC until completion.
  • Filter hot, acidify filtrate to pH 2–4 with concentrated HCl to precipitate 2-fluoro-4-nitrobenzoic acid.
  • Isolate by filtration and drying.
Reagents/Conditions Details
Starting material 2-fluoro-4-nitrotoluene
Base NaOH aqueous solution
Catalyst Phase transfer catalyst
Oxidant Potassium permanganate
Temperature 75–95°C (addition), 80–95°C (reaction)
Reaction time 8–18 hours
Workup Acidify to pH 2–4, filtration

Reduction of Nitro to Amino Group

  • The nitro group on 2-fluoro-4-nitrobenzoic acid is reduced to the amino group using catalytic hydrogenation or chemical reductants such as iron/HCl or tin(II) chloride under controlled conditions.
  • This yields 4-amino-2-fluorobenzoic acid, an important intermediate for ester formation.

Esterification to Methyl 4-(4-amino-2-fluorophenyl)butanoate

  • The amino-substituted benzoic acid derivative is then converted into the corresponding butanoate ester.
  • A typical method involves activating the carboxylic acid (or its derivative) and coupling with methyl 4-hydroxybutanoate or performing esterification with methanol under acidic catalysis.
  • Alternatively, methyl 4-(4-aminophenyl)butanoate derivatives are synthesized by condensation of amino-substituted intermediates with methyl alkanoates activated by carbodiimide reagents such as EDCI and HOBT in the presence of bases like DIPEA.
Step Reagents/Conditions Purpose
Activation of acid EDCI, HOBT, DIPEA Activate carboxyl for coupling
Esterification Methanol, acid catalyst (e.g., H2SO4) Form methyl ester
Coupling with amino Amino intermediate + activated methyl alkanoate Form ester with amino group

Protection and Deprotection (If Required)

  • Amino groups are often protected during synthesis to prevent side reactions.
  • Common protecting groups include tert-butoxycarbonyl (Boc).
  • Protection is achieved by reaction with Boc-Cl in the presence of a base like triethylamine.
  • After ester formation, the Boc group is removed under acidic conditions to yield the free amino compound.

Representative Synthetic Route Summary

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate
1 Oxidation 2-fluoro-4-nitrotoluene NaOH, phase transfer catalyst, KMnO4, heat 2-fluoro-4-nitrobenzoic acid
2 Reduction 2-fluoro-4-nitrobenzoic acid Catalytic hydrogenation or chemical reductant 4-amino-2-fluorobenzoic acid
3 Esterification 4-amino-2-fluorobenzoic acid EDCI, HOBT, DIPEA, methyl alcohol This compound
4 Protection/Deprotection Amino group (optional) Boc-Cl/TEA for protection; acid for deprotection Protected or free amino ester

Research Findings and Yield Data

  • Oxidation step with potassium permanganate yields 2-fluoro-4-nitrobenzoic acid in moderate to high yields (typically 70–85%).
  • Nitro reduction proceeds quantitatively under catalytic hydrogenation, preserving the fluorine substituent.
  • Esterification via carbodiimide-mediated coupling yields key intermediates in 60–75% yield.
  • Boc protection and deprotection steps are efficient with yields above 90%, ensuring amino group integrity during synthesis.

Analytical and Purification Techniques

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).
  • Purification of intermediates and final product is typically achieved by recrystallization and/or column chromatography.
  • Structural confirmation employs NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
  • Purity assessment uses HPLC or GC techniques.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield Range (%) Notes
Oxidation of nitrotoluene NaOH, KMnO4, phase transfer catalyst, 75–95°C 70–85 Requires careful temperature control
Nitro group reduction Catalytic hydrogenation or chemical reductants ~90–100 Preserves fluorine substituent
Esterification EDCI, HOBT, DIPEA, methanol 60–75 Carbodiimide coupling efficient
Amino protection (Boc) Boc-Cl, triethylamine >90 Optional, protects amino functionality
Deprotection Acidic conditions (e.g., TFA) >90 Restores free amino group

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-amino-2-fluorophenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-amino-2-fluorophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-amino-2-fluorophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound is structurally related to several phenyl-substituted esters, differing in substituent positions, halogens, or ester chain lengths. Below is a comparative analysis:

Table 1: Structural Comparison of Methyl 4-(4-Amino-2-fluorophenyl)butanoate and Analogs
Compound Name CAS Number Substituents on Phenyl Ring Ester Chain Molecular Formula Molecular Weight
This compound Not provided 4-amino, 2-fluoro Butanoate C₁₁H₁₃FNO₂ 225.23 g/mol
Methyl 4-(4-aminophenyl)butanoate 20637-09-6 4-amino Butanoate C₁₁H₁₅NO₂ 209.24 g/mol
Methyl 3-(4-aminophenyl)propanoate HCl 91012-19-0 4-amino Propanoate C₁₀H₁₄ClNO₂ 231.68 g/mol
Methyl 4-(3-bromo-2-hydroxyphenyl)butanoate 1427500-17-1 3-bromo, 2-hydroxy Butanoate C₁₁H₁₃BrO₃ 273.12 g/mol
Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) Not provided 3,4-dimethoxy Butanoate C₁₃H₁₈O₄ 254.28 g/mol

Key Observations :

  • Fluorine vs.
  • Ester Chain Length: The butanoate chain provides greater hydrophobicity compared to propanoate derivatives (e.g., CAS 91012-19-0), which may influence membrane permeability .
  • Substituent Effects : Bromine and hydroxyl groups (CAS 1427500-17-1) increase steric bulk and hydrogen-bonding capacity, respectively, contrasting with fluorine’s compact size and moderate electronegativity .

Insights :

  • Halogenated analogs like the brominated compound (CAS 1427500-17-1) may necessitate protective group strategies to manage steric and electronic effects during synthesis .

Physicochemical and Spectroscopic Properties

  • Solubility: The amino group enhances water solubility, but fluorination and ester chain length counterbalance this by increasing hydrophobicity. For example, the hydrochloride salt (CAS 91012-19-0) improves aqueous solubility compared to the free base .
  • Spectroscopy: IR: Fluorine’s electronegativity shifts C-F stretching vibrations to ~1100 cm⁻¹, absent in non-fluorinated analogs . NMR: The ortho-fluorine atom deshields adjacent protons, causing distinct splitting patterns in ¹H NMR compared to methoxy or hydroxyl substituents .

Biological Activity

Methyl 4-(4-amino-2-fluorophenyl)butanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's structural features, biological mechanisms, and potential applications based on diverse research findings.

Structural Characteristics

The compound has a molecular formula of C12H14FNO2 and a molecular weight of approximately 211.23 g/mol. Its structure comprises a butanoate ester with a methyl group attached to the carboxyl end, while the phenyl ring is substituted with an amino group and a fluorine atom. This unique arrangement enhances its lipophilicity and ability to interact with biological macromolecules.

Property Details
Molecular FormulaC12H14FNO2
Molecular Weight211.23 g/mol
Functional GroupsMethyl ester, amino group, fluorine

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds due to the amino group, which allows it to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom increases the compound's lipophilicity, facilitating its penetration through cell membranes and enhancing its interaction with intracellular targets.

Interaction Studies

Research indicates that this compound can modulate various biochemical pathways by influencing signaling cascades or enzyme activities. For instance, studies have shown that it exhibits binding affinities with certain enzymes, suggesting potential roles as an enzyme inhibitor or modulator.

Case Studies and Research Findings

  • Pharmacological Potential : In vitro studies have demonstrated that this compound can inhibit specific enzyme activities associated with metabolic pathways. This inhibition may lead to therapeutic effects in conditions like cancer and inflammation.
  • Comparative Analysis : A comparative study involving structurally similar compounds revealed that this compound exhibits unique reactivity profiles due to the specific positioning of its functional groups. This specificity is crucial for targeted drug design.
  • Binding Affinity Studies : Binding assays have shown that the compound interacts effectively with targets involved in signal transduction pathways, indicating its potential as a lead compound for drug development aimed at various diseases .

Applications in Drug Development

Given its structural features and biological activity, this compound holds promise in several applications:

  • Drug Design : Its ability to interact with biological macromolecules makes it a candidate for developing new pharmaceuticals targeting specific diseases.
  • Biochemical Probes : The compound can serve as a biochemical probe for studying enzyme interactions and elucidating metabolic pathways.
  • Therapeutic Applications : Preliminary findings suggest potential anti-inflammatory and analgesic properties, warranting further investigation into its therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.